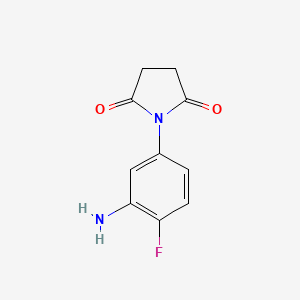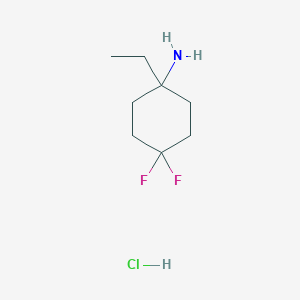![molecular formula C9H15IO B2425467 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-00-8](/img/structure/B2425467.png)
1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane is an organic compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of three interconnected cyclopropane rings. The presence of an iodine atom and an ethoxyethyl group further enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of iodine to the bicyclo[1.1.1]pentane framework. This can be achieved through the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored to enhance the yield and selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted bicyclo[1.1.1]pentane derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in hydrogenated bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and bioisosteres.
Medicine: Explored for its role in developing new therapeutic agents with improved solubility and metabolic stability.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rods.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique bicyclic structure. The iodine atom and ethoxyethyl group facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s rigid structure enhances its stability and reduces non-specific binding, making it an attractive candidate for drug development .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: The parent compound, lacking the iodine and ethoxyethyl substituents.
1-Iodobicyclo[1.1.1]pentane: Similar structure but without the ethoxyethyl group.
1-(2-Ethoxyethyl)bicyclo[1.1.1]pentane: Lacks the iodine atom.
Uniqueness: 1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both the iodine atom and the ethoxyethyl group, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential in various applications, particularly in drug design and materials science .
Propiedades
IUPAC Name |
1-(2-ethoxyethyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFKKWCCGYKRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[(2,5-DICHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-PHENYLACETAMIDE](/img/structure/B2425384.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2425385.png)


![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)
![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)
![2-(2,4-dichlorophenoxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2425393.png)




![14,14-dimethyl-10-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425402.png)
![4-({[(4-Fluorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2425403.png)

